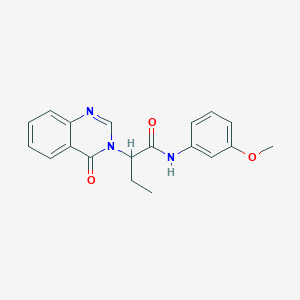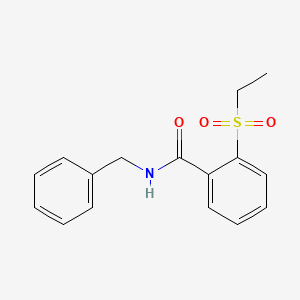![molecular formula C24H29N3O3 B11160064 2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11160064.png)
2-{(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an isoindolone structure
Métodos De Preparación
The synthesis of 2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a methoxyphenyl halide.
Formation of the Isoindolone Structure: The isoindolone structure is formed by cyclization of an appropriate precursor, often involving a condensation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions due to its interaction with specific receptors in the brain.
Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.
Mecanismo De Acción
The mechanism of action of 2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar compounds to 2-{1-[4-(3-METHOXYPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOL-1-ONE include:
Trazodone: An antidepressant that also features a piperazine ring and interacts with serotonin receptors.
Naftopidil: A drug used to treat benign prostatic hyperplasia, which also contains a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural motif
Propiedades
Fórmula molecular |
C24H29N3O3 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-[(2S)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H29N3O3/c1-17(2)22(27-16-18-7-4-5-10-21(18)23(27)28)24(29)26-13-11-25(12-14-26)19-8-6-9-20(15-19)30-3/h4-10,15,17,22H,11-14,16H2,1-3H3/t22-/m0/s1 |
Clave InChI |
PZJXHYGPFCNUCV-QFIPXVFZSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3CC4=CC=CC=C4C3=O |
SMILES canónico |
CC(C)C(C(=O)N1CCN(CC1)C2=CC(=CC=C2)OC)N3CC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4-bromobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11159983.png)
![3-{7-[(3-fluorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11159987.png)

![methyl {6-chloro-4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11160009.png)
![2-(3,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11160012.png)
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B11160021.png)

![N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11160034.png)
![3-(5-bromo-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one](/img/structure/B11160040.png)
![1-(3-methoxyphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160046.png)

![N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11160048.png)
![2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11160051.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11160058.png)
